molecular formula C7H4BrIN2 B1445816 5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 1352881-82-3

5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Cat. No. B1445816
M. Wt: 322.93 g/mol
InChI Key: YNUNHMFPOBWUGX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 . It is a powder that is stored at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine involves the use of N-iodosuccinimide in methanol at temperatures ranging from -10 to 20°C . Another method involves a palladium-catalyzed reaction with sodium carbonate in 1,4-dioxane at 80°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-iodopyrazolo[1,5-a]pyridine is 1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving 5-Bromo-3-iodopyrazolo[1,5-a]pyridine are not detailed in the search results, pyrazolo[1,5-a]pyridines are known to play a significant role in [3 + 2]-cycloaddition reactions under basic conditions .


Physical And Chemical Properties Analysis

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a powder that is stored at room temperature . It has a predicted density of 2.41±0.1 g/cm3 and a predicted pKa of -0.04±0.30 .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is utilized in the synthesis of various pyrazolo[1,5-a]pyridine derivatives. For instance, studies have shown the creation of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety. These compounds have been synthesized through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, demonstrating the versatility of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine as a starting material in heterocyclic chemistry (Abdelriheem, Zaki, & Abdelhamid, 2017).

Electrophilic Substitution Reactions

This compound also plays a role in electrophilic substitution reactions. Research indicates that related compounds like 2-Methylpyrazolo[1,5-a]pyridin-5-ol have undergone various electrophilic substitution reactions, including bromination, nitration, and acylation. These reactions typically show a preference for 3-substitution and 3,4-disubstitution, highlighting the reactivity of these compounds in substitution reactions (Brown & McGeary, 1994).

Gold-Catalyzed and Iodine-Mediated Cyclization

In another study, pyrazolo[1,5-a]pyridines and 6-iodopyrazolo[1,5-a]pyridines were synthesized using gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles. This demonstrates the utility of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine in complex chemical transformations, leading to the creation of potential pharmaceuticals or other functional materials (Wu, Yang, Hwang, & Wu, 2012).

Synthesis of Polyheterocyclic Ring Systems

The compound also serves as a precursor for constructing new polyheterocyclic ring systems. One study utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These kinds of synthetic pathways are crucial in the development of new molecules with potential applications in various scientific fields (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibition

In industrial applications, derivatives of pyrazolo[1,5-a]pyridine have been studied as corrosion inhibitors for ferrous alloys in cooling water systems. This highlights the potential of these compounds in industrial maintenance and protection of metal surfaces (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Safety And Hazards

This compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

5-bromo-3-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUNHMFPOBWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodopyrazolo[1,5-a]pyridine

CAS RN

1352881-82-3
Record name 5-bromo-3-iodopyrazolo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 2 chemrxiv.org
W Rewcastle, BC Baguley, JU Flanagan, WA Denny… - researchgate.net
S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …
Number of citations: 2 www.researchgate.net
J Kwiatkowski, B Liu, DHY Tee, G Chen… - Journal of Medicinal …, 2018 - ACS Publications
Protein kinase C iota (PKC-ι) is an atypical kinase implicated in the promotion of different cancer types. A biochemical screen of a fragment library has identified several hits from which …
Number of citations: 20 pubs.acs.org

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